2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone
Overview
Description
2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . Morpholinyl-bearing compounds have been reported to modulate lysosomal pH, which could potentially affect various cellular processes .
Biochemical Pathways
Modulation of lysosomal ph can potentially affect a variety of cellular processes, including protein degradation, antigen presentation, and cell signaling .
Pharmacokinetics
Benzimidazole and morpholinyl-bearing compounds are generally known to have good solubility and bioavailability .
Result of Action
Modulation of lysosomal ph can potentially lead to changes in various cellular processes, including protein degradation, antigen presentation, and cell signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzimidazole and morpholinyl-bearing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone typically involves the reaction of 2-fluoroaniline with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazol-1-yl]ethanone
- **2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone
Uniqueness
2-[2-(2-fluorophenyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone is unique due to its combination of a benzimidazole core with a morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)benzimidazol-1-yl]-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-6-2-1-5-14(15)19-21-16-7-3-4-8-17(16)23(19)13-18(24)22-9-11-25-12-10-22/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLFDVYSYMESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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